
2,2,3,3,5,5,6,6-Octadeuteriopiperazine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5,6,6-Octadeuteriopiperazine;2,2,2-trifluoroacetic acid is a compound that combines the properties of deuterated piperazine and trifluoroacetic acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and different nuclear magnetic resonance (NMR) characteristics compared to their non-deuterated counterparts. Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis and as a solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine typically involves the deuteration of piperazine. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of deuterated compounds like 2,2,3,3,5,5,6,6-Octadeuteriopiperazine may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes multiple steps of purification and quality control to meet the standards required for scientific research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,5,5,6,6-Octadeuteriopiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from the reactions of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine depend on the type of reaction and the reagents used. For instance, oxidation may yield deuterated piperazine derivatives with additional oxygen-containing functional groups, while reduction may yield simpler deuterated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,2,3,3,5,5,6,6-Octadeuteriopiperazine has various scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy due to its unique deuterium signals, which help in the accurate quantification of other compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds within biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine involves its interaction with molecular targets and pathways within a given system. The presence of deuterium atoms can alter the compound’s behavior, such as its binding affinity to receptors or enzymes. This can lead to changes in the compound’s overall activity and effectiveness. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The non-deuterated form of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine, commonly used in pharmaceuticals and as a chemical intermediate.
Deuterated Piperazine Derivatives: Other deuterated forms of piperazine with varying degrees of deuteration, used for similar applications in research and industry.
Trifluoroacetic Acid: A strong organic acid used in chemical synthesis and as a solvent, often combined with other compounds to enhance their properties.
Uniqueness
2,2,3,3,5,5,6,6-Octadeuteriopiperazine is unique due to its specific deuteration pattern, which provides distinct NMR signals and enhanced stability compared to non-deuterated piperazine. This makes it particularly valuable in scientific research and industrial applications where precise measurements and stability are crucial .
Eigenschaften
Molekularformel |
C6H11F3N2O2 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2; |
InChI-Schlüssel |
MZMOYVCDPQCUOP-PHHTYKMFSA-N |
Isomerische SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CNCCN1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


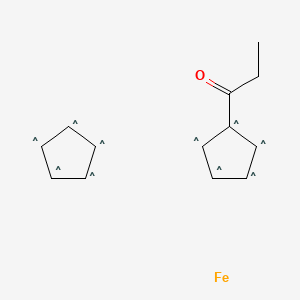
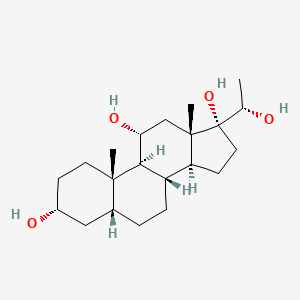
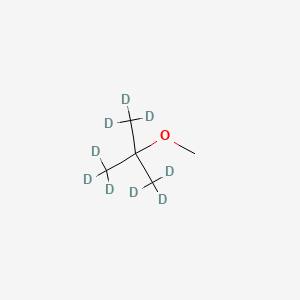



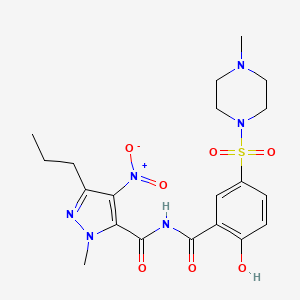
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
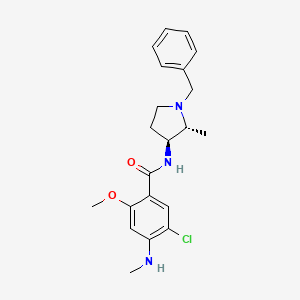
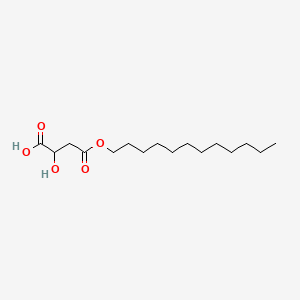
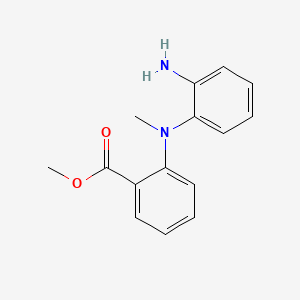
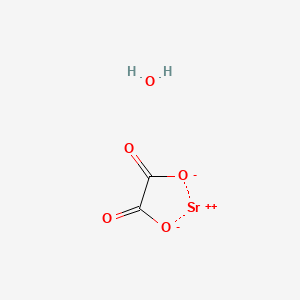
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

